

What is the molecular formula of silicon tetraacetate?

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Silicon tetraacetate*

Cat. No.: *B1584499*

[Get Quote](#)

An In-depth Technical Guide to Silicon Tetraacetate Abstract

Silicon tetraacetate, also known as tetraacetoxy silane, is an organosilicon compound with significant applications across various scientific and industrial domains. Its utility as a precursor for low-temperature silicon dioxide production, a cross-linking agent, and a reagent in sol-gel processes makes it a compound of interest for materials science, electronics, and pharmaceutical development.^{[1][2]} This document provides a comprehensive overview of **silicon tetraacetate**, detailing its chemical properties, synthesis, and key applications. Special emphasis is placed on its hydrolytic chemistry, which is fundamental to its function as a silica precursor. This guide consolidates quantitative data, experimental protocols, and a visualization of its reaction pathway to serve as a technical resource for professionals in the field.

Introduction

Silicon tetraacetate, $\text{Si}(\text{OCOCH}_3)_4$, is a versatile chemical compound valued for its high reactivity, particularly with water.^[1] This reactivity is the cornerstone of its application in forming silica (silicon dioxide) films and gels at lower temperatures than traditional methods.^[2] It serves as a critical intermediate in the synthesis of specialized silicon-based materials and has applications ranging from creating protective coatings and adhesives to its use in chromatography and as a desiccant in the pharmaceutical industry.^{[1][3]} This whitepaper will explore the fundamental characteristics of this compound, providing detailed technical data and procedural insights.

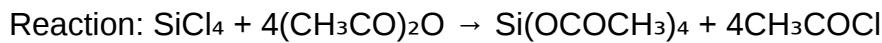
Molecular and Chemical Properties

The core identity of **silicon tetraacetate** is defined by its molecular structure: a central silicon atom bonded to four acetate groups.

Molecular Formula: $C_8H_{12}O_8Si$ ^{[4][5][6]}

This formula confirms the presence of one silicon atom, eight carbon atoms, twelve hydrogen atoms, and eight oxygen atoms. The structure is represented by the linear formula $Si(OCOCH_3)_4$.^{[4][7]}

Physicochemical Data


A summary of the key quantitative properties of **silicon tetraacetate** is presented below for easy reference and comparison.

Property	Value	Source(s)
Molecular Weight	264.26 g/mol	[4][7][8]
Appearance	White crystalline solid/mass	[4][5][6]
Melting Point	110-115 °C	[2][4][7]
Boiling Point	148 °C at 5 mmHg	[2][7]
Decomposition Temp.	160-170 °C	[5][6]
Vapor Density	>1 (vs air)	[7]
CAS Number	562-90-3	[4][5][7]
Percent Composition	C: 36.36%, H: 4.58%, O: 48.44%, Si: 10.63%	[5][9]
Solubility	Soluble in acetone and benzene. Reacts violently with water.	[5][6][10]

Experimental Protocols

Synthesis of Silicon Tetraacetate

A common laboratory-scale synthesis involves the reaction of silicon tetrachloride (SiCl_4) with acetic anhydride ($(\text{CH}_3\text{CO})_2\text{O}$).[\[5\]](#)[\[6\]](#)

Materials:

- Silicon tetrachloride (SiCl_4)
- Acetic anhydride ($(\text{CH}_3\text{CO})_2\text{O}$), anhydrous
- Reaction flask with a reflux condenser and dropping funnel
- Heating mantle
- Distillation apparatus

Procedure:

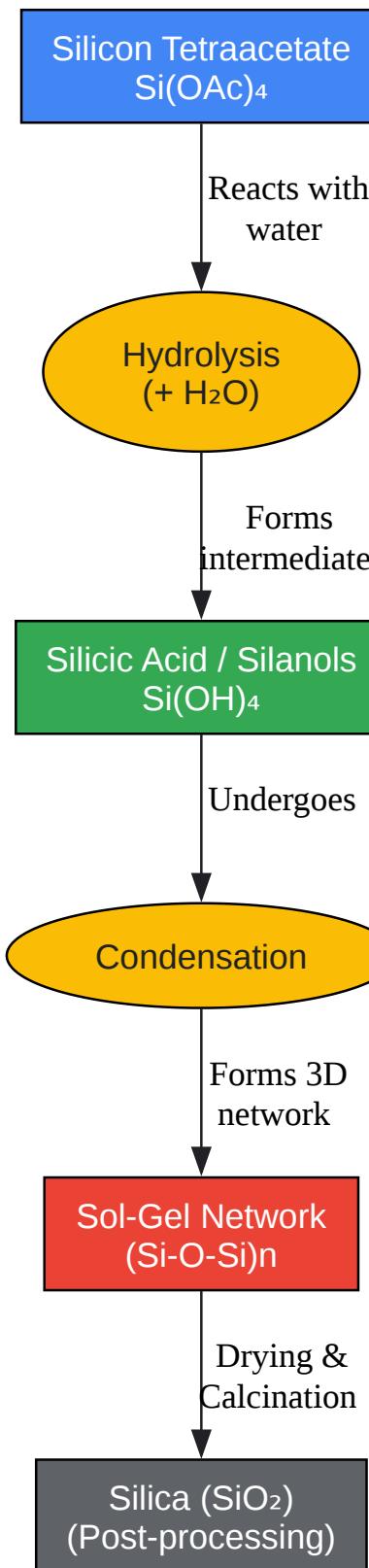
- Set up the reaction apparatus in a fume hood, ensuring all glassware is dry.
- Charge the reaction flask with acetic anhydride.
- Slowly add silicon tetrachloride to the acetic anhydride via the dropping funnel. The reaction is exothermic and will generate acetyl chloride as a byproduct.[\[6\]](#)
- After the addition is complete, gently heat the mixture to reflux to drive the reaction to completion.
- After the reaction period, the acetyl chloride byproduct and any excess reactants are removed by distillation.
- The remaining **silicon tetraacetate** can be purified by crystallization from a solvent mixture such as carbon tetrachloride and petroleum ether.[\[10\]](#)
- The final product is an extremely hygroscopic crystalline mass and must be stored under anhydrous conditions, typically at -20°C .[\[5\]](#)[\[7\]](#)[\[11\]](#)

Purification Protocol

Purification can be achieved through recrystallization. The crude product is dissolved in acetic anhydride, from which it crystallizes. The crystals must be dried thoroughly, first at room temperature and then at 100°C for several hours, to remove any adhering acetic anhydride. The purified compound should be stored in a vacuum desiccator over a strong drying agent like potassium hydroxide (KOH).[\[10\]](#)

Core Application: Sol-Gel Process via Hydrolysis

The primary utility of **silicon tetraacetate** in materials science is its role as a precursor in sol-gel processes.[\[7\]](#) This process leverages the compound's facile hydrolysis to produce silicon dioxide. The overall reaction pathway involves hydrolysis followed by a series of condensation steps.


Hydrolysis and Condensation Pathway

The conversion of **silicon tetraacetate** to a silica network is a multi-step process.

- Hydrolysis: The process begins with the rapid, water-sensitive reaction where the acetate groups are replaced by hydroxyl groups, forming silanols (Si-OH) and releasing acetic acid.
[\[1\]](#) $\text{Si}(\text{OCOCH}_3)_4 + 4\text{H}_2\text{O} \rightarrow \text{Si}(\text{OH})_4 + 4\text{CH}_3\text{COOH}$
- Condensation: The newly formed silanol groups are highly reactive and undergo condensation reactions with each other. This can occur in two ways:
 - Water Condensation: Two silanol groups react to form a siloxane bond (Si-O-Si) and a molecule of water.[\[12\]](#) $(\text{HO})_3\text{Si-OH} + \text{HO-Si}(\text{OH})_3 \rightarrow (\text{HO})_3\text{Si-O-Si}(\text{OH})_3 + \text{H}_2\text{O}$
 - Alcohol (in this case, Acetic Acid) Condensation: A silanol group can react with a remaining acetoxy group to form a siloxane bond and acetic acid. $(\text{AcO})_3\text{Si-OH} + \text{AcO-Si}(\text{OAc})_3 \rightarrow (\text{AcO})_3\text{Si-O-Si}(\text{OAc})_3 + \text{CH}_3\text{COOH}$

These condensation reactions continue, building a three-dimensional network of Si-O-Si bonds, which is the hallmark of a gel. Subsequent drying and heating (calcination) remove residual organic material and water, yielding a pure silica (SiO_2) material.

The diagram below illustrates the simplified logical workflow from the precursor to the final silica product through the sol-gel process.

[Click to download full resolution via product page](#)

Caption: Sol-gel process workflow for **Silicon Tetraacetate**.

Applications in Drug Development and Research

While primarily a materials science precursor, the properties of **silicon tetraacetate** lend themselves to specialized applications in the pharmaceutical and research sectors.

- **Silica Gel Production:** It serves as a precursor for producing high-purity silica gel.[1] This silica is widely used in chromatography as a solid support for separating complex mixtures and as a desiccant to protect moisture-sensitive drugs and reagents.[1]
- **Surface Modification:** Its ability to deposit thin films of SiO_2 at low temperatures is valuable for coating sensitive biological substrates or modifying the surfaces of medical devices to improve biocompatibility.[2][3]
- **Controlled Release Systems:** The gradual hydrolysis of **silicon tetraacetate** can be exploited in the synthesis of porous silica materials used for the encapsulation and controlled release of active pharmaceutical ingredients (APIs).

Safety and Handling

Silicon tetraacetate is a hazardous substance that requires careful handling.

- **Corrosivity:** It is classified as a corrosive solid that causes severe skin burns and eye damage.[4][8]
- **Reactivity:** It reacts violently with water and is extremely hygroscopic.[5] Contact with moisture in the air leads to rapid hydrolysis, releasing acetic acid, which contributes to its pungent, vinegar-like odor.[1][10]
- **Storage:** It must be stored in a tightly sealed container in a dry, well-ventilated place.[11] The recommended storage temperature is often -20°C to maintain stability.[7]
- **Handling:** All handling should be performed in a fume hood using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[11]

Conclusion

Silicon tetraacetate ($C_8H_{12}O_8Si$) is a highly reactive organosilicon compound with significant value as a precursor for silica-based materials. Its well-characterized properties and predictable hydrolysis pathway make it an essential reagent in sol-gel synthesis, thin-film deposition, and various industrial applications. For researchers and drug development professionals, its utility in creating high-purity silica for chromatography and in novel material synthesis presents numerous opportunities. Proper understanding of its chemistry, handling requirements, and reaction protocols is crucial for its safe and effective use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. innospk.com [innospk.com]
- 2. scientificlabs.co.uk [scientificlabs.co.uk]
- 3. innospk.com [innospk.com]
- 4. Silicon(IV) acetate | Silicon tetraacetate | $C_8H_{12}O_8Si$ - Ereztech [ereztech.com]
- 5. Silicon Tetraacetate [drugfuture.com]
- 6. silicon tetraacetate [chemister.ru]
- 7. Silicon tetraacetate 98 562-90-3 [sigmaaldrich.com]
- 8. Silicon tetraacetate | $C_8H_{12}O_8Si$ | CID 68419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. merckindex.rsc.org [merckindex.rsc.org]
- 10. Silicon tetraacetate | 562-90-3 [chemicalbook.com]
- 11. Silicon Acetate for Sale - CAS 5678-12-3 [citychemical.com]
- 12. brinkerlab.unm.edu [brinkerlab.unm.edu]
- To cite this document: BenchChem. [What is the molecular formula of silicon tetraacetate?]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1584499#what-is-the-molecular-formula-of-silicon-tetraacetate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com